molecular formula C5H14ClNO B2756655 (S)-3-Amino-2-methylbutan-2-ol hydrochloride CAS No. 168297-76-5

(S)-3-Amino-2-methylbutan-2-ol hydrochloride

Cat. No.: B2756655
CAS No.: 168297-76-5
M. Wt: 139.62
InChI Key: YURXCUVDCIDDHM-WCCKRBBISA-N
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Description

(S)-3-Amino-2-methylbutan-2-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is a white crystalline powder that is soluble in water and commonly used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2-methylbutan-2-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the chiral precursor, (S)-2-methyl-3-hydroxybutanoic acid.

    Amidation: The carboxylic acid group of the precursor is converted to an amide using reagents such as thionyl chloride and ammonia.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (S)-3-Amino-2-methylbutan-2-ol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2-methylbutan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form secondary amines using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary amines.

    Substitution: Alkyl halides.

Scientific Research Applications

(S)-3-Amino-2-methylbutan-2-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the production of chiral drugs.

    Industry: The compound is used in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-methylbutan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in the conformation and function of the target proteins, ultimately affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-2-methylbutan-2-ol hydrochloride: The enantiomer of (S)-3-Amino-2-methylbutan-2-ol hydrochloride with similar chemical properties but different biological activity.

    2-Amino-2-methyl-1-propanol hydrochloride: A structurally similar compound with a different substitution pattern on the carbon chain.

Uniqueness

This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in the synthesis of enantiomerically pure pharmaceuticals. Its ability to interact selectively with biological targets makes it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

(3S)-3-amino-2-methylbutan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-4(6)5(2,3)7;/h4,7H,6H2,1-3H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURXCUVDCIDDHM-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168297-76-5
Record name (3S)-3-amino-2-methylbutan-2-ol hydrochloride
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